![molecular formula C16H22FNO B7493393 1-[2-(4-Fluorophenyl)pyrrolidin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B7493393.png)
1-[2-(4-Fluorophenyl)pyrrolidin-1-yl]-3,3-dimethylbutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(4-Fluorophenyl)pyrrolidin-1-yl]-3,3-dimethylbutan-1-one, also known as 4F-PBP, is a novel psychoactive substance that belongs to the class of synthetic cathinones. It is a designer drug that has been sold as a recreational drug in many countries. The chemical structure of 4F-PBP is similar to other synthetic cathinones such as 4-MEC and MDPV. The purpose of
Mécanisme D'action
The mechanism of action of 1-[2-(4-Fluorophenyl)pyrrolidin-1-yl]-3,3-dimethylbutan-1-one involves the inhibition of the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting DAT, 1-[2-(4-Fluorophenyl)pyrrolidin-1-yl]-3,3-dimethylbutan-1-one increases the levels of dopamine in the brain, which leads to the activation of the reward pathway and the release of neurotransmitters such as serotonin and norepinephrine. This results in a feeling of euphoria and increased energy levels.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[2-(4-Fluorophenyl)pyrrolidin-1-yl]-3,3-dimethylbutan-1-one are similar to other synthetic cathinones. It can cause an increase in heart rate, blood pressure, body temperature, and respiration rate. It can also cause vasoconstriction, which can lead to cardiovascular complications such as heart attack and stroke. In addition, it can cause psychological effects such as anxiety, paranoia, and hallucinations.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-[2-(4-Fluorophenyl)pyrrolidin-1-yl]-3,3-dimethylbutan-1-one in lab experiments include its high potency and selectivity for the dopamine transporter, which makes it a useful tool for studying the dopamine system. However, its recreational use and potential for abuse make it a controlled substance in many countries, which limits its availability for research purposes.
Orientations Futures
There are several future directions for the research on 1-[2-(4-Fluorophenyl)pyrrolidin-1-yl]-3,3-dimethylbutan-1-one. One direction is to study its potential therapeutic uses, such as in the treatment of ADHD and other dopamine-related disorders. Another direction is to investigate its mechanism of action in more detail, including its effects on other neurotransmitters and receptors. Additionally, more research is needed to understand the long-term effects of 1-[2-(4-Fluorophenyl)pyrrolidin-1-yl]-3,3-dimethylbutan-1-one on the brain and body, as well as its potential for addiction and abuse.
Méthodes De Synthèse
The synthesis of 1-[2-(4-Fluorophenyl)pyrrolidin-1-yl]-3,3-dimethylbutan-1-one involves the reaction of 4-fluorophenylacetonitrile with 1-(2-bromopropionyl)pyrrolidine in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then treated with hydrochloric acid to obtain 1-[2-(4-Fluorophenyl)pyrrolidin-1-yl]-3,3-dimethylbutan-1-one as a white crystalline powder. The purity of the synthesized product can be determined using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
1-[2-(4-Fluorophenyl)pyrrolidin-1-yl]-3,3-dimethylbutan-1-one has been used in scientific research to study its effects on the central nervous system. It has been found to act as a potent and selective dopamine transporter inhibitor, which means it can increase the levels of dopamine in the brain. This property makes it a potential candidate for the treatment of attention deficit hyperactivity disorder (ADHD) and other dopamine-related disorders.
Propriétés
IUPAC Name |
1-[2-(4-fluorophenyl)pyrrolidin-1-yl]-3,3-dimethylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FNO/c1-16(2,3)11-15(19)18-10-4-5-14(18)12-6-8-13(17)9-7-12/h6-9,14H,4-5,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLCAVSOMSKMZQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCCC1C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


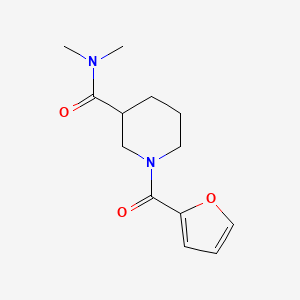

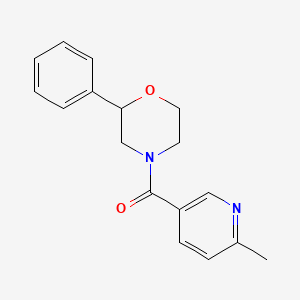
![N-[1-(4-fluorophenyl)ethyl]-N,6-dimethylpyridine-3-carboxamide](/img/structure/B7493347.png)
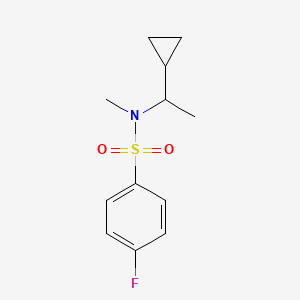
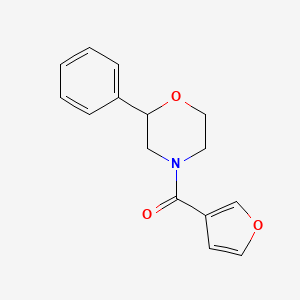
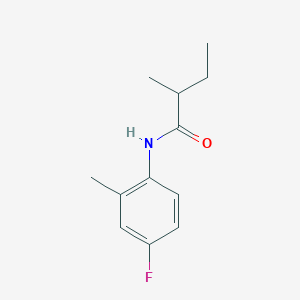
![2-Methyl-1-[4-(3-methylphenyl)piperazin-1-yl]butan-1-one](/img/structure/B7493377.png)
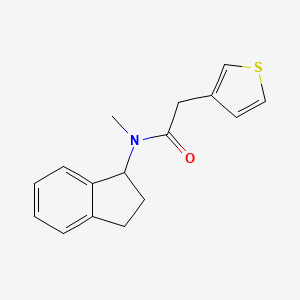
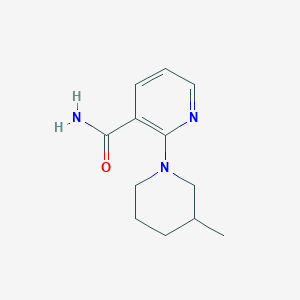
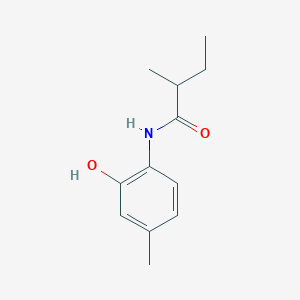
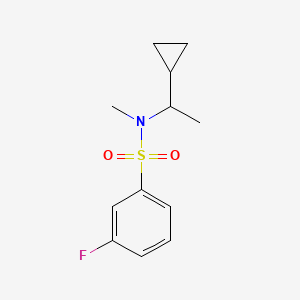
![[2-(4-Fluorophenyl)pyrrolidin-1-yl]-(6-methylpyridin-3-yl)methanone](/img/structure/B7493410.png)